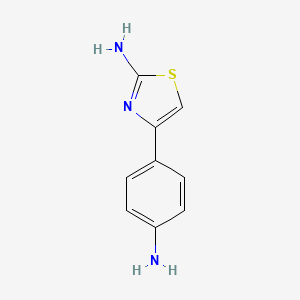

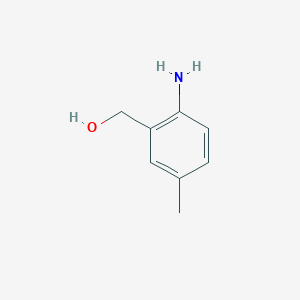

5-(1,3-苯并二氧杂环-5-基甲基)-1,3,4-恶二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

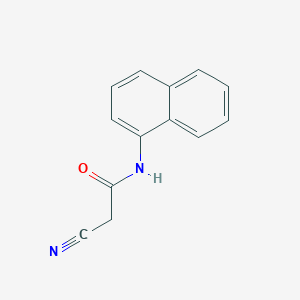

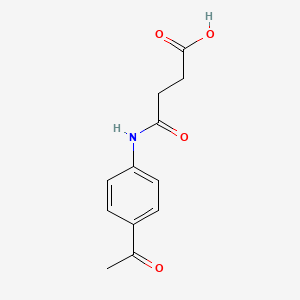

The synthesis of 1,3,4-oxadiazoles, including derivatives like 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine, often involves cyclization reactions and the manipulation of precursor molecules to form the characteristic oxadiazole ring. For example, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can yield thiazoles, which can then be further modified through methylation and reactions with various amines to produce compounds with enhanced push-pull systems, showcasing the versatility of oxadiazole derivatives in synthesis pathways (Paepke, Reinke, Peseke, & Vogel, 2009).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine, can be elucidated using techniques such as X-ray diffraction, which confirms the arrangement of atoms within the molecule and the presence of characteristic functional groups. Such structural analyses are crucial for understanding the compound's reactivity and properties (Zhu, Yang, Zhou, Lin, Wang, & Lu, 2021).

科学研究应用

Anticancer Research

- Field : Biomedical Science

- Application : A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Method : These compounds were synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Results : A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Psychoactive Substances

- Field : Forensic Toxicology

- Application : Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). The purpose of this work was to identify and summarize available data on newly emerging cathinones .

- Method : Various online databases such as PubMed, Google Scholar, but also databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .

- Results : 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 were identified .

Antioxidant Activity

- Field : Biochemistry

- Application : Compounds with a 1,3-benzodioxol-5-yl structure have been studied for their antioxidant activity .

- Method : The synthesis of these compounds typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction .

- Results : The resulting compounds have been tested for their antioxidant activity, although specific results were not provided in the source .

Antioxidant Activity

- Field : Biochemistry

- Application : Compounds with a 1,3-benzodioxol-5-yl structure have been studied for their antioxidant activity .

- Method : The synthesis of these compounds typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction .

- Results : The resulting compounds have been tested for their antioxidant activity, although specific results were not provided in the source .

未来方向

The future research directions for this compound could involve further exploration of its potential biological activities, such as anticancer or antimicrobial properties. Additionally, more research could be done to fully elucidate its physical and chemical properties, as well as its safety profile .

属性

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-10-13-12-9(16-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBXIJWZRFPIPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346510 |

Source

|

| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

14731-90-9 |

Source

|

| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14731-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)